molecular formula C26H22N4O4 B2712351 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one CAS No. 1291862-07-1

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one

Cat. No.: B2712351
CAS No.: 1291862-07-1
M. Wt: 454.486
InChI Key: YWYAUNIOHRWCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Researchers have synthesized novel derivatives, including 1,2,4-triazole and 1,3,4-oxadiazole compounds, to evaluate their antimicrobial properties. These compounds have shown promising activity against a range of microorganisms. The synthesis of such derivatives involves reactions of ester ethoxycarbonylhydrazones with primary amines, leading to compounds that possess good to moderate activities against test microorganisms. This indicates a potential application of these derivatives in developing new antimicrobial agents (Bektaş et al., 2007), (El-Hashash et al., 2012).

Anticancer Evaluation

A series of new derivatives has been synthesized and tested for their anticancer activity against human cancer cell lines, including breast, lung, and prostate cancer cells. These studies aimed to identify compounds with potent anticancer properties. The evaluation of these derivatives through MTT assay and comparison with etoposide, a standard reference, has helped in identifying compounds demonstrating good to moderate activity on all tested cell lines. This suggests the potential of these compounds in cancer therapy, especially as EGFR inhibitors for the treatment of breast and lung cancers (Yakantham et al., 2019).

Corrosion Inhibition

In the field of materials science, research has been conducted on the application of oxadiazole derivatives as corrosion inhibitors for mild steel in acidic media. These studies have shown that such compounds can significantly reduce the corrosion rate, demonstrating excellent efficiency as corrosion inhibitors. This indicates their potential use in protecting metals from corrosion, which is crucial for extending the life of metal components in industrial applications (Bouklah et al., 2006).

Synthesis and Characterization

Research into the synthesis and characterization of novel oxadiazole derivatives has led to the development of compounds with interesting properties. Studies involving crystal structure analysis, Hirshfeld surface analysis, and DFT calculations have provided insights into the molecular structures and potential reactivity of these compounds. Such research is foundational for further applications in drug development, material science, and chemical synthesis (Kumara et al., 2017).

Properties

IUPAC Name

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4/c1-4-33-21-14-11-17(15-22(21)32-3)24-27-25(34-29-24)23-19-7-5-6-8-20(19)26(31)30(28-23)18-12-9-16(2)10-13-18/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYAUNIOHRWCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.